Product packaging for 2-(6-Bromopyridin-3-yl)propan-2-amine(Cat. No.:CAS No. 1379378-58-1)

2-(6-Bromopyridin-3-yl)propan-2-amine

Cat. No.: B2766376
CAS No.: 1379378-58-1
M. Wt: 215.094
InChI Key: BAHCOTFDBYLPFZ-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)propan-2-amine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . It is recognized as a valuable brominated pyridine derivative, a class of compounds frequently employed as key synthetic intermediates and building blocks in organic chemistry and drug discovery . The presence of both a bromine atom and an amine group on the pyridine scaffold makes this compound a versatile precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are essential for constructing complex molecular architectures. Researchers utilize this compound in the development of novel substances, including potential ligands for catalysts and intermediates for pharmaceutical candidates. The compound's SMILES representation is CC(C)(C1=CN=C(C=C1)Br)N . As with all chemicals, appropriate safety precautions should be taken. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2 B2766376 2-(6-Bromopyridin-3-yl)propan-2-amine CAS No. 1379378-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromopyridin-3-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHCOTFDBYLPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379378-58-1
Record name 2-(6-bromopyridin-3-yl)propan-2-amine
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Chemical Reactivity and Advanced Transformations of 2 6 Bromopyridin 3 Yl Propan 2 Amine

Reactivity of the Bromo Substituent on the Pyridine (B92270) Ring

The bromine atom attached to the pyridine ring is a key site for various synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions

The bromo substituent readily participates in several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is a widely used method for synthesizing biaryl compounds, polyolefins, and styrenes. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org The reaction's utility is enhanced by its mild conditions and the commercial availability of a wide range of boronic acids. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgnih.gov This method is highly effective for the formation of sp²-sp carbon-carbon bonds, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.org The Sonogashira coupling is known for its reliability and functional group tolerance. scirp.orgscirp.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the bromopyridine, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for its ability to form carbon-carbon bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org Organozinc reagents are prepared from the corresponding organic halides, and the reaction proceeds through a catalytic cycle similar to other cross-coupling reactions. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with an amine. wikipedia.orglibretexts.org It has become a cornerstone of modern organic synthesis for the construction of aryl amines, largely due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. wikipedia.org The development of various generations of catalyst systems has expanded the reaction's applicability to a wide array of amines and aryl halides. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Bond Formed Catalyst System
Suzuki-Miyaura Organoboron (e.g., boronic acid) C-C Palladium complex, Base
Sonogashira Terminal alkyne C-C (sp²-sp) Palladium complex, Copper(I) co-catalyst, Base
Negishi Organozinc C-C Palladium or Nickel complex
Buchwald-Hartwig Amine C-N Palladium complex, Base

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

The electron-deficient nature of the pyridine ring, particularly when substituted with a halogen, makes it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the bromo substituent, leading to the displacement of the bromide ion. libretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.orglibretexts.org For pyridines, the nitrogen atom itself acts as an electron-withdrawing group, facilitating nucleophilic attack, especially at the 2- and 4-positions. youtube.comyoutube.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org In this strategy, a directing group on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgharvard.edu While the tertiary amine in 2-(6-bromopyridin-3-yl)propan-2-amine could potentially act as a directing group, the bromine atom itself can also direct metalation. researchgate.net The resulting lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. researchgate.netresearchgate.net

Reactivity of the Tertiary Amine Functionality

The tertiary amine group in this compound is a versatile functional handle for further molecular elaboration.

Derivatization via Acylation, Alkylation, and Sulfonylation

The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to react with various electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of amides.

Alkylation: The amine can be alkylated using alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. N-alkylation of similar aminopyridine structures has been achieved using alcohols in the presence of an iridium catalyst through a "borrowing hydrogen" methodology. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

These derivatization reactions are crucial for modifying the compound's physical and chemical properties.

Formation of Heterocyclic Rings Involving the Amine Group

The amine functionality can participate in cyclization reactions to form new heterocyclic rings. This can occur through intramolecular reactions where another functional group on the molecule reacts with the amine, or through intermolecular reactions with bifunctional reagents. For instance, aminopyridines are common starting materials for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines.

Reactivity of the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions such as N-oxidation and quaternization. However, the presence of the primary aliphatic amine group within the same molecule introduces a challenge of selectivity.

N-Oxidation:

The selective N-oxidation of the pyridine ring in molecules containing more nucleophilic aliphatic amines is a significant synthetic challenge. nih.gov Generally, aliphatic amines are more readily oxidized than the nitrogen of a heteroaromatic ring. nih.gov To achieve selective N-oxidation of the pyridine moiety in this compound, strategies would be required to temporarily protect or deactivate the more reactive primary amine.

One potential approach involves an in situ protonation strategy. nih.gov By treating the molecule with an acid, the more basic aliphatic amine would be protonated, forming an ammonium salt. This protonation effectively deactivates the primary amine towards oxidation, allowing a suitable oxidizing agent to selectively target the pyridine nitrogen. A potential reaction scheme is illustrated below:

Table 1: Proposed N-Oxidation of this compound

Reactant Reagents Product

This selective oxidation is crucial for mimicking the phase 1 metabolism of drug molecules and for creating derivatives with altered physicochemical properties. nih.gov The resulting N-oxide can then serve as a precursor for further functionalization, such as C-H hydroxylation adjacent to the nitrogen. nih.gov

Quaternization:

Quaternization involves the alkylation of the pyridine nitrogen, leading to the formation of a positively charged pyridinium (B92312) salt. Similar to N-oxidation, achieving selective quaternization at the pyridine nitrogen in the presence of the primary amine requires careful consideration of reaction conditions. The relative nucleophilicity of the two nitrogen atoms will dictate the outcome. While the aliphatic amine is generally more nucleophilic, steric hindrance around the tertiary carbon might influence its reactivity.

Should selective quaternization of the pyridine nitrogen be desired, a similar protonation strategy as described for N-oxidation could be employed. Alternatively, the choice of the alkylating agent and reaction conditions could be optimized to favor the reaction at the pyridine nitrogen.

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot synthesis to form a product that incorporates atoms from all starting materials. nih.gov These reactions are highly efficient and atom-economical. nih.gov The primary amine functionality of this compound makes it a suitable candidate for various MCRs.

Potential MCRs involving this compound:

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov this compound could serve as the amine component in this reaction, leading to the formation of complex α-acylamino carboxamides. nih.gov

Hantzsch Dihydropyridine Synthesis: While the classical Hantzsch synthesis involves ammonia (B1221849), variations using primary amines are known. nih.gov In such a pseudo-four-component reaction, this compound could potentially react with an aldehyde and two equivalents of a β-ketoester to form substituted dihydropyridines. nih.gov

Doebner Reaction: This multicomponent reaction involves an aniline (B41778) (or other amine), an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. nih.gov The reactivity of this compound in a Doebner-type reaction could be explored to generate novel heterocyclic scaffolds.

The incorporation of the this compound moiety into these MCRs would allow for the rapid generation of diverse compound libraries with potential applications in medicinal chemistry and materials science. The bromine atom on the pyridine ring also provides a handle for further post-MCR modifications, such as cross-coupling reactions.

Cascade Processes:

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. The structure of this compound could be leveraged in designing cascade processes. For instance, an initial intermolecular reaction at the amine or pyridine nitrogen could be followed by an intramolecular cyclization involving the bromo-substituted pyridine ring. Such strategies are valuable for the efficient construction of complex polycyclic systems.

Strategic Applications in Complex Organic Molecule Construction

Role as a Key Synthetic Intermediate in Scaffold Diversification

The presence of both a reactive bromine atom on the pyridine (B92270) ring and a primary amine group makes 2-(6-bromopyridin-3-yl)propan-2-amine an ideal starting material for scaffold diversification. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. These reactions enable the introduction of a vast range of substituents—including aryl, heteroaryl, alkyl, and alkynyl groups—at the 6-position of the pyridine ring.

Simultaneously, the primary amine group can undergo various transformations, including acylation, alkylation, reductive amination, and sulfonylation. This dual reactivity allows for a modular approach to synthesis, where different functionalities can be systematically introduced to generate large libraries of structurally diverse compounds from a single, common intermediate. This strategy is highly valuable in drug discovery for the rapid exploration of structure-activity relationships (SAR).

Table 1: Representative Cross-Coupling Reactions for Scaffold Diversification

Reaction NameCoupling PartnerCatalyst/ConditionsResulting C-C or C-N Bond
Suzuki CouplingAryl/heteroaryl boronic acidPd(PPh₃)₄, basePyridyl-Aryl/Heteroaryl
Stille CouplingOrganostannanePd(PPh₃)₄Pyridyl-Alkyl/Aryl
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, basePyridyl-Alkynyl
Buchwald-HartwigAminePd catalyst, ligand, basePyridyl-Amino
Heck CouplingAlkenePd(OAc)₂, ligand, basePyridyl-Alkenyl

Building Block for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. This compound serves as a valuable precursor for the construction of various fused and unfused heterocyclic systems. The amine functionality can act as a nucleophile in cyclization reactions to form new rings.

For instance, reaction of the amine with α,β-unsaturated ketones or esters can lead to the formation of dihydropyridinone or piperidinone rings through Michael addition followed by intramolecular cyclization. Furthermore, condensation reactions with dicarbonyl compounds or their equivalents can be employed to construct five- or six-membered nitrogen-containing heterocycles, such as imidazoles or pyrazines, fused to other ring systems. The bromo-substituent can be retained for further functionalization or can participate in intramolecular cyclization reactions, for example, through intramolecular Heck or Sonogashira reactions, to generate polycyclic aromatic systems.

Precursor for Advanced Medicinal Chemistry Scaffolds (Focus on Synthetic Pathways)

In medicinal chemistry, the development of novel molecular scaffolds is crucial for identifying new drug candidates. The structural features of this compound make it an attractive starting point for the synthesis of advanced scaffolds with potential biological activity.

One common synthetic pathway involves the initial functionalization of the pyridine ring via a cross-coupling reaction, followed by modification of the amine group. For example, a Suzuki coupling can introduce a desired aryl or heteroaryl group, which may be designed to interact with a specific biological target. Subsequently, the amine can be acylated with a carboxylic acid containing another functional group, leading to a more complex molecule with multiple points of diversity. This sequential approach allows for the controlled and systematic construction of intricate molecular architectures tailored for specific medicinal chemistry applications.

Table 2: Exemplary Synthetic Pathway for a Medicinal Chemistry Scaffold

StepReactant 1Reactant 2Reaction TypeIntermediate/Product
1This compoundPhenylboronic acidSuzuki Coupling2-(6-Phenylpyridin-3-yl)propan-2-amine
22-(6-Phenylpyridin-3-yl)propan-2-amineAcetic anhydrideAcylationN-(1-(6-phenylpyridin-3-yl)propan-2-yl)acetamide

This pathway demonstrates how the initial building block can be elaborated into a more complex structure, which can then be tested for its biological properties. The flexibility of this approach allows medicinal chemists to fine-tune the properties of the final compound by varying the coupling partners and acylating agents.

Utility in Ligand Design for Organometallic Catalysis

The pyridine and amine functionalities of this compound make it a suitable candidate for the design of novel ligands for organometallic catalysis. The nitrogen atoms of the pyridine ring and the amine group can act as donor atoms to coordinate with a variety of transition metals, such as palladium, rhodium, and iridium.

The sterically demanding isopropyl group adjacent to the amine can influence the coordination geometry and the catalytic activity of the resulting metal complex. By modifying the bromo-substituent, for example by introducing phosphine (B1218219) or other coordinating groups via cross-coupling reactions, bidentate or tridentate ligands can be synthesized. These tailored ligands can then be used to prepare organometallic catalysts with specific properties for various organic transformations, including asymmetric catalysis, where the chiral environment created by the ligand can induce enantioselectivity.

Table 3: Potential Ligand Architectures from this compound

Ligand TypeSynthetic ModificationPotential Metal Coordination
MonodentateNoneN(pyridine) or N(amine)
Bidentate (N,N)Acylation of amine with a picolinoyl groupN(pyridine), N(amine), N(picolinoyl)
Bidentate (N,P)Suzuki coupling with (2-diphenylphosphino)phenylboronic acidN(pyridine), P(phosphine)

The development of new ligands is a key area of research in catalysis, and versatile building blocks like this compound provide a valuable platform for creating novel and efficient catalytic systems.

Computational and Theoretical Investigations

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity, spectroscopic properties, and intermolecular interactions. Density Functional Theory (DFT) is a primary computational method used to investigate these aspects. A DFT analysis of 2-(6-Bromopyridin-3-yl)propan-2-amine would elucidate the distribution of electron density, the nature of its chemical bonds, and its molecular orbitals.

Key parameters derived from such an analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For aminopyridine derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is distributed over the pyridine (B92270) ring. The bromine atom, being an electron-withdrawing group, would influence the electron density distribution across the pyridine ring, affecting both the HOMO and LUMO energy levels.

Table 1: Predicted Electronic Properties of this compound (Note: These are hypothetical values for illustrative purposes, as specific literature is unavailable.)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and stability.
Dipole Moment2.5 DMeasures the polarity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its function, particularly in how it might interact with other molecules. Conformational analysis involves identifying the most stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them. This is typically performed by systematically rotating the single bonds, such as the C-C bond connecting the propan-2-amine group to the pyridine ring, and calculating the potential energy at each step.

Molecular Dynamics (MD) simulations offer a more dynamic picture. By simulating the motion of atoms and molecules over time, MD can reveal how the compound behaves in a solution, providing insights into its flexibility, solvent interactions, and the stability of its various conformations. Classical MD simulations use force fields to define the potential energy of the system, allowing for the exploration of conformational landscapes over nanoseconds or longer. Such simulations are crucial for understanding how the molecule might adapt its shape upon approaching a biological target. The protonation state of the amine group would be a critical parameter in these simulations, as it significantly influences the molecule's charge and interaction patterns.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve studying its synthesis or its metabolic degradation pathways. For instance, the synthesis of this compound might involve reactions like the Suzuki cross-coupling, and computational models can help optimize reaction conditions by predicting the most favorable catalytic cycle.

DFT calculations can be used to model the potential energy surface of a reaction. By locating the transition state structures—the highest energy points along the reaction coordinate—the activation energy can be determined. This information is invaluable for predicting reaction rates and understanding the factors that control the reaction's outcome. For example, computational studies on related bromopyridine compounds have successfully elucidated the mechanisms of palladium-catalyzed cross-coupling reactions.

Ligand-Binding Studies (Theoretical Modeling of Interactions with Biomolecules)

To explore the potential biological activity of this compound, molecular docking and other theoretical binding studies are employed. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method helps in identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex.

In a typical docking study, the 3D structure of a target protein is used as a receptor. The this compound molecule would be "docked" into the active site of the protein, and a scoring function would be used to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds between the amine group and protein residues, or halogen bonds involving the bromine atom.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more detailed understanding of the dynamic interactions over time. These simulations can reveal how the ligand and protein adapt to each other and can provide a more accurate estimation of the binding free energy.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of environmentally benign and economically viable synthetic methodologies is a paramount goal in modern chemistry. For 2-(6-Bromopyridin-3-yl)propan-2-amine and its analogs, future research is expected to focus on developing greener and more efficient synthetic pathways that minimize waste and energy consumption.

Current strategies for the synthesis of aminopyridines often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Emerging research directions aim to address these limitations through several key approaches:

Catalytic C-H Functionalization: Direct C-H functionalization of the pyridine (B92270) ring represents a highly atom-economical approach to introduce the propan-2-amine moiety. researchgate.netnih.govrsc.orgresearchgate.net Future research will likely explore the use of earth-abundant metal catalysts or even metal-free catalytic systems to achieve regioselective amination, thereby reducing reliance on pre-functionalized starting materials.

Copper-Catalyzed Amination: Copper-catalyzed amination reactions have shown promise for the synthesis of aminopyridine derivatives under milder conditions than traditional methods. researchgate.net Further investigation into ligands and reaction conditions could lead to highly efficient and selective syntheses of this compound.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reaction speed, efficiency, and scalability. mdpi.com Applying these techniques to the synthesis of this compound could lead to higher yields, reduced reaction times, and improved process safety.

Bio-based Solvents and Catalysts: The use of renewable feedstocks and environmentally friendly solvents is a key aspect of green chemistry. jocpr.commdpi.com Research into utilizing bio-derived solvents and developing biocatalytic routes for the synthesis of functionalized pyridines is an active area of investigation.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic C-H FunctionalizationHigh atom economy, reduced wasteDevelopment of selective and robust catalysts (metal-based and metal-free)
Copper-Catalyzed AminationMilder reaction conditions, cost-effectiveLigand design, optimization of reaction parameters
Flow Chemistry/Microwave SynthesisFaster reactions, improved scalability and safetyReactor design, process optimization
Green Solvents and BiocatalysisReduced environmental impact, use of renewablesIdentification of suitable bio-solvents, enzyme engineering

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties conferred by the bromine atom and the tertiary amine group on the pyridine ring of this compound open up avenues for exploring novel chemical transformations.

Future research is anticipated to move beyond conventional cross-coupling reactions to uncover unprecedented reactivity:

Late-Stage Functionalization: The development of methods for the selective modification of the pyridine core at a late stage of a synthetic sequence is highly desirable in drug discovery. Research into C-H functionalization at positions other than C2 is a significant challenge and an area of active research. researchgate.netnih.govacs.org

Photocatalysis and Electrosynthesis: These emerging techniques can enable unique transformations that are not accessible through traditional thermal methods. researchgate.net The application of photoredox catalysis or electrosynthesis to this compound could lead to novel bond formations and functionalizations.

Unconventional Coupling Partners: Exploring the reactivity of the bromo- and amino- functionalities with non-traditional coupling partners could lead to the synthesis of novel molecular architectures with interesting biological or material properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and flow chemistry is revolutionizing the way molecules are made, enabling high-throughput screening and rapid optimization of reaction conditions. For this compound, these technologies hold significant potential.

Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of catalysts, ligands, solvents, and temperatures to identify the optimal conditions for the synthesis of this compound, significantly accelerating the development of efficient synthetic routes.

On-Demand Synthesis: Flow chemistry allows for the continuous and on-demand production of chemical compounds. This is particularly advantageous for the synthesis of intermediates that may be unstable or required in varying quantities.

Potential in Advanced Material Science Applications (Theoretical Frameworks)

While the primary focus for many pyridine derivatives is in medicinal chemistry, the unique electronic and structural features of this compound suggest potential applications in materials science. Theoretical studies can provide valuable insights into these possibilities.

Organic Electronics: The electron-deficient nature of the pyridine ring, combined with the potential for functionalization, makes this compound a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Density functional theory (DFT) calculations could be employed to predict its electronic properties, such as HOMO/LUMO energy levels, to assess its suitability for these applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the amino group can act as coordination sites for metal ions. Theoretical modeling could be used to design and predict the structures and properties of coordination polymers or MOFs incorporating this ligand, which could have applications in gas storage, catalysis, and sensing.

Liquid Crystals: The rigid pyridine core and the potential for introducing long alkyl chains through functionalization suggest that derivatives of this compound could exhibit liquid crystalline properties. Computational studies could help in designing molecules with desired mesophase behavior.

Application AreaTheoretical ApproachPredicted Properties
Organic ElectronicsDensity Functional Theory (DFT)HOMO/LUMO levels, charge transport properties
Coordination Polymers/MOFsMolecular Modeling, DFTPorosity, catalytic activity, guest-host interactions
Liquid CrystalsMolecular Dynamics SimulationsMesophase stability, transition temperatures

Q & A

Q. What are the standard synthetic routes for 2-(6-Bromopyridin-3-yl)propan-2-amine, and how is purity optimized?

The synthesis typically involves functionalization of a pyridine precursor. For example, bromination of a substituted pyridine followed by nucleophilic substitution or reductive amination. A common method includes reacting 6-bromo-3-pyridinecarboxaldehyde with acetone via reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • X-ray crystallography (via SHELX or ORTEP-III) to resolve 3D structure and confirm stereochemistry .
  • NMR spectroscopy (¹H/¹³C, DEPT-135) to verify substituent positions and amine proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC-UV (C18 column, acetonitrile/water gradient) to assess purity .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine at the pyridine’s 6-position activates the ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) replaces Br with aryl groups. The electronic effects of Br enhance oxidative addition efficiency, while steric hindrance from the propan-2-amine group may require tailored ligands (e.g., XPhos) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptors) may arise from:

  • Isomerism : Check for unintended racemization using chiral HPLC.
  • Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v in assays.
  • Receptor orthosteric/allosteric binding : Perform Schild analysis or radioligand displacement studies (e.g., ³H-LSD for 5-HT₂A) .

Q. How can computational methods predict the compound’s interaction with enzymatic targets?

Molecular docking (AutoDock Vina, Glide) with homology-modeled receptors (e.g., monoamine oxidases) identifies key interactions:

  • The bromine may form halogen bonds with backbone carbonyls (e.g., Leu164 in MAO-B).
  • The amine group participates in hydrogen bonding (Asp168 in MAO-B). Validate with MD simulations (AMBER, 100 ns) to assess binding stability .

Methodological Guidance Table

Research Goal Recommended Techniques Key Parameters
Synthesis Optimization Reductive amination, Pd-catalyzed couplingSTAB (1.2 eq), Pd(PPh₃)₄ (5 mol%), 80°C, 12 h
Purity Analysis HPLC-UV (C18, 30:70 acetonitrile/0.1% TFA water), λ = 254 nmRetention time: 8.2 min, purity ≥98%
Biological Target Validation Radioligand binding (³H-ketanserin for 5-HT₂A), IC₅₀ determinationKd = 12 nM, Bmax = 1.2 pmol/mg protein

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